Methyl 3-carbamoylprop-2-enoate
Description
Methyl 3-carbamoylprop-2-enoate is an α,β-unsaturated ester with a carbamoyl (-CONH₂) substituent at the β-position. This compound is structurally characterized by its conjugated double bond system, which influences its reactivity and physical properties.
Properties
IUPAC Name |
methyl 4-amino-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVPVYUTTNLIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-carbamoylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with urea under basic conditions. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamoylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 3-carbamoylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-carbamoylprop-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:




Key Observations :
- Reactivity: The carbamoyl group in this compound likely enhances nucleophilic attack susceptibility compared to non-polar substituents (e.g., phenyl or alkyl groups). This contrasts with Methyl 3-phenylprop-2-enoate, where the aromatic ring stabilizes the conjugated system, reducing electrophilic reactivity .
- Solubility: Polar substituents (carbamoyl, hydroxyl) improve aqueous solubility relative to hydrophobic analogs like diterpenoid esters (e.g., sandaracopimaric acid methyl ester) .
Spectroscopic and Analytical Comparisons
- NMR/FTIR: this compound would exhibit characteristic ester carbonyl (~1700 cm⁻¹ in FTIR) and carbamoyl N-H stretches (~3300 cm⁻¹). This contrasts with methyl shikimate, which shows hydroxyl and cyclic ether signals .
- Chromatography: Unlike diterpenoid methyl esters (e.g., torulosic acid methyl ester), which require GC-MS for separation due to high molecular weight , this compound may be analyzed via HPLC, similar to methyl cinnamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




